3-Ethyltetradecane

概要

説明

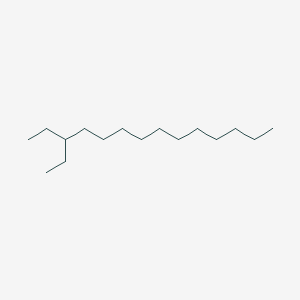

3-Ethyltetradecane: is a hydrocarbon compound with the molecular formula C16H34 . It is a member of the alkane family, which consists of saturated hydrocarbons with single bonds between carbon atoms. This compound is characterized by a long carbon chain with an ethyl group attached to the third carbon atom.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyltetradecane can be achieved through various methods, including:

Alkylation of Tetradecane: This involves the reaction of tetradecane with ethyl halides (such as ethyl chloride) in the presence of a strong base like sodium or potassium hydroxide.

Friedel-Crafts Alkylation: This method uses an alkyl halide (such as ethyl chloride) and an aluminum chloride catalyst to introduce the ethyl group to the tetradecane molecule.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons or the alkylation of alkanes using zeolite catalysts. These methods ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: 3-Ethyltetradecane can undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.

Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under extreme conditions to form smaller alkanes.

Substitution: This compound can undergo substitution reactions, such as halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium or platinum).

Substitution: Halogenation reactions typically use halogens (Cl2, Br2) and may require ultraviolet light or heat to initiate the reaction.

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids.

Reduction: Smaller alkanes.

Substitution: Haloalkanes (e.g., 3-chlorotetradecane, 3-bromotetradecane).

科学的研究の応用

Chemistry: 3-Ethyltetradecane is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

Biology: In biological research, it serves as a model compound for studying the metabolism and biodegradation of alkanes by microorganisms.

Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.

Industry: this compound is used in the formulation of lubricants, surfactants, and as a solvent in various industrial applications.

作用機序

As a hydrocarbon, 3-ethyltetradecane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, it can be metabolized by enzymes such as alkane hydroxylases, which introduce oxygen atoms into the hydrocarbon chain, facilitating further degradation.

類似化合物との比較

Tetradecane (C14H30): Lacks the ethyl group, making it a simpler structure.

3-Methyltetradecane (C15H32): Contains a methyl group instead of an ethyl group.

Hexadecane (C16H34): Has the same molecular formula but lacks the ethyl group, resulting in a straight-chain structure.

Uniqueness: 3-Ethyltetradecane is unique due to the presence of the ethyl group at the third carbon position, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.

生物活性

3-Ethyltetradecane is a branched alkane with the chemical formula . It is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The biological activity of this compound is an area of interest due to its potential implications in various fields, including environmental science, biochemistry, and industrial applications.

This compound is structurally characterized by an ethyl group attached to the third carbon of a tetradecane chain. This branching affects its physical properties, such as boiling point and solubility, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 226.43 g/mol |

| Boiling Point | ~ 284 °C |

| Density | 0.785 g/cm³ |

| Solubility in Water | Insoluble |

Metabolic Pathways and Effects

Research indicates that alkanes like this compound can be metabolized by various microorganisms, leading to the production of volatile organic compounds (VOCs). These VOCs play critical roles in ecological interactions, including plant growth and microbial communication.

In a study focusing on the biosynthesis of VOCs by Fusarium verticillioides, it was found that branched-chain alkanes, including this compound, were produced under specific culture conditions. These compounds can influence the growth and pathogenicity of fungi, suggesting a complex interaction between microbial metabolism and plant health .

Case Studies

- Microbial Metabolism : A study examined the production of hydrocarbons by Fusarium species, revealing that this compound was among the significant metabolites produced when these fungi were grown on various carbon sources. The metabolic pathways involved lipid peroxidation, highlighting the role of fatty acids in producing branched alkanes .

- Environmental Impact : Another investigation into the volatile compounds emitted from tea processing indicated that branched alkanes like this compound were present in higher concentrations under certain thermal conditions. This suggests that temperature and processing methods can significantly affect the profile of emitted VOCs from plant materials .

Toxicological Studies

Despite its widespread occurrence in nature, limited toxicological data are available specifically for this compound. However, studies on related alkanes indicate that they may exhibit low toxicity levels in mammals and aquatic organisms. Further research is necessary to establish comprehensive safety profiles.

Industrial Uses

This compound has potential applications in various industries:

- Fuel Additives : Its properties may enhance fuel performance.

- Chemical Intermediates : Used in synthesizing other chemical compounds.

Environmental Monitoring

Due to its presence as a VOC, monitoring levels of this compound can be crucial for assessing air quality and understanding environmental impacts from industrial processes.

特性

IUPAC Name |

3-ethyltetradecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h16H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDXTJZLDGDLJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。